2-[(3-Chlorobenzyl)amino]acetonitrile
Description
Structural Context within Aminonitrile Chemistry
Alpha-aminonitriles are a class of organic compounds characterized by the presence of an amino group and a cyano (nitrile) group attached to the same carbon atom. researchgate.net This structural motif is the result of the classic Strecker reaction, first reported in 1850, which is a multicomponent reaction involving an aldehyde or ketone, an amine, and a cyanide source. mdpi.comwikipedia.org The general structure of an α-aminonitrile provides a foundation for immense chemical diversity.
The compound 2-[(3-chlorobenzyl)amino]acetonitrile fits squarely within this classification. Its structure consists of:
An acetonitrile (B52724) backbone : A two-carbon chain where one carbon is part of a methyl group and the other is part of a nitrile group (-C≡N).
An amino group at the alpha-position (the carbon adjacent to the nitrile). This amino group is secondary, as it is bonded to both the acetonitrile backbone and a benzyl (B1604629) group.
A 3-chlorobenzyl substituent : A benzyl group attached to the nitrogen atom, which itself is substituted with a chlorine atom at the meta (3-) position of the phenyl ring.
The combination of the nucleophilic amino group and the electrophilic nitrile group in such close proximity is key to the compound's chemical behavior. wikipedia.org These functional groups allow for a wide range of chemical transformations, making the molecule a bifunctional building block. enamine.net
Chemical Properties of this compound| Property | Value |
|---|---|
| CAS Number | 63086-18-0 chemicalbook.com |
| Molecular Formula | C₉H₉ClN₂ chemicalbook.com |
| Molecular Weight | 180.63 g/mol chemicalbook.com |
| IUPAC Name | This compound |
Significance as a Versatile Synthetic Intermediate
The significance of this compound as a synthetic intermediate stems from the reactivity of the α-aminonitrile scaffold. This class of compounds serves as a gateway to a multitude of other important chemical structures. researchgate.netbohrium.com The versatility is primarily due to the orthogonal reactivity of its two key functional groups.
Transformations of the Nitrile Group:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts the α-aminonitrile into an α-amino acid. wikipedia.org In the case of this compound, hydrolysis would produce N-(3-chlorobenzyl)glycine.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the α-aminonitrile into a 1,2-diamine.
Addition of Organometallics: Grignard reagents can add to the electrophilic carbon of the nitrile group, which after hydrolysis, yields a ketone. byjus.com
Reactivity as a Masked Iminium Ion: A particularly valuable application of α-aminonitriles in synthesis is their function as stable precursors to highly reactive iminium ions. rsc.org The loss of the cyanide anion, often facilitated by Lewis acids (e.g., silver salts, copper salts) or Brønsted acids, generates an intermediate N-acyliminium ion. rsc.org This electrophilic species can then be trapped by a wide range of nucleophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-carbon. This "umpolung" (polarity reversal) strategy is a powerful tool in organic synthesis.
The diverse reactivity of the α-aminonitrile core makes compounds like this compound valuable starting materials for constructing libraries of compounds for biological screening and for the total synthesis of complex natural products. researchgate.net
Synthetic Utility of the α-Aminonitrile Functional Group| Reaction Type | Reagent/Condition | Resulting Functional Group | Product Class |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | α-Amino Acid wikipedia.org |
| Reduction | LiAlH₄ or H₂, catalyst | Primary Amine | 1,2-Diamine mdpi.com |
| Organometallic Addition | 1. Grignard Reagent (R-MgX) 2. H₂O | Ketone | α-Amino Ketone byjus.com |
| Cyanide Elimination | Lewis Acid (e.g., Ag⁺) | Iminium Ion | Substituted Amines (upon trapping with a nucleophile) rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylamino]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODHOPGIXQTFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240464 | |
| Record name | Acetonitrile, 2-[[(3-chlorophenyl)methyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63086-18-0 | |
| Record name | Acetonitrile, 2-[[(3-chlorophenyl)methyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63086-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, 2-[[(3-chlorophenyl)methyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Chlorobenzyl Amino Acetonitrile and Its Chemical Analogs
Convergent and Divergent Synthetic Pathways
The construction of 2-[(3-Chlorobenzyl)amino]acetonitrile and its analogs can be achieved through both convergent and divergent synthetic routes. Convergent strategies involve the assembly of the target molecule from several independently synthesized fragments in the later stages of the synthesis. In contrast, divergent approaches begin with a common intermediate that is subsequently elaborated into a variety of structurally related compounds.
Strecker Reaction Derivatives in the Preparation of this compound and Related α-Aminonitriles
The Strecker reaction, first reported in 1850, stands as a cornerstone in the synthesis of α-aminonitriles. mdpi.comwikipedia.orgacs.org This one-pot, three-component reaction traditionally involves the condensation of an aldehyde or ketone, an amine, and a cyanide source. acs.orgnrochemistry.comnih.gov For the synthesis of this compound, this would involve the reaction of 3-chlorobenzaldehyde (B42229), ammonia, and a cyanide source, followed by N-alkylation with an appropriate acetonitrile (B52724) derivative, or more directly, the reaction of 3-chlorobenzylamine (B151487) with formaldehyde (B43269) and a cyanide source.
The general mechanism proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by a cyanide ion to furnish the α-aminonitrile. wikipedia.orgnrochemistry.com Various cyanide sources can be employed, including hydrogen cyanide (HCN), potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl (B98337) cyanide (TMSCN), often in buffered media to avoid the direct handling of highly toxic HCN. mdpi.comnrochemistry.com
The versatility of the Strecker reaction allows for the synthesis of a diverse library of α-aminonitriles by varying the aldehyde and amine components. mdpi.comwikipedia.org For instance, using different substituted benzaldehydes or various primary and secondary amines allows for the creation of a wide range of analogs of this compound.
Table 1: Examples of Strecker Reaction for α-Aminonitrile Synthesis
| Aldehyde/Ketone | Amine | Cyanide Source | Catalyst/Conditions | Product | Reference |
| Acetaldehyde | Ammonia | Hydrogen Cyanide | Aqueous solution | Alanine (after hydrolysis) | mdpi.comwikipedia.org |
| Benzaldehyde | Aniline | TMSCN | Sulfated polyborate, solvent-free, room temp. | α-Phenylamino-phenylacetonitrile | mdpi.com |
| Aldehydes/Ketones | Amines | TMSCN | L-proline, acetonitrile, room temp. | Various α-aminonitriles | mdpi.com |
| Aldehydes/Ketones | Aliphatic/Aromatic Amines | TMSCN | Palladium Lewis acid catalyst, room temp. | Various α-aminonitriles | organic-chemistry.org |
Reductive Amination Approaches for this compound Synthesis
Reductive amination offers an alternative and widely used method for the synthesis of amines, which can be adapted for the preparation of α-aminonitrile precursors. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org To synthesize a precursor for this compound, one could react 3-chlorobenzaldehyde with an aminoacetonitrile (B1212223).
A key advantage of reductive amination is the ability to perform it as a one-pot reaction by combining the carbonyl compound, amine, and a suitable reducing agent. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation (e.g., H2/Pd/C). masterorganicchemistry.comharvard.eduyoutube.com Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com
The reaction conditions are typically mild, proceeding at neutral or weakly acidic pH. wikipedia.org The choice of reducing agent can be critical to avoid side reactions and ensure high yields. masterorganicchemistry.comharvard.edu
Nucleophilic Substitution Reactions Involving Halogenated Precursors
Nucleophilic substitution reactions provide a direct route to α-aminonitriles. In the context of synthesizing this compound, a plausible pathway involves the reaction of 3-chlorobenzylamine with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. In this SN2-type reaction, the amino group of 3-chlorobenzylamine acts as the nucleophile, displacing the halide from the acetonitrile derivative.
This method's success is contingent on the reactivity of the halogenated precursor and the nucleophilicity of the amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent is also important, with polar aprotic solvents often being favored.
Multi-Component Reaction Architectures Incorporating this compound Precursors
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov The Strecker reaction is a classic example of a three-component reaction. acs.orgnih.gov
The development of MCRs for the synthesis of α-aminonitriles has been a significant area of research. These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity quickly. nih.gov For the synthesis of precursors to this compound, a three-component reaction could involve 3-chlorobenzaldehyde, an amine, and a cyanide source, directly yielding the α-aminonitrile scaffold. acs.org
Continuous flow microreactors have been employed to enhance the efficiency and safety of such multi-component reactions, allowing for precise control over reaction parameters and minimizing the handling of hazardous reagents like cyanide. acs.orgresearchgate.net
Optimization of Reaction Conditions and Process Parameters
The yield and selectivity of synthetic routes to this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reagent stoichiometry is crucial for developing efficient and scalable processes.
Catalytic Systems and Reagent Selection for Enhanced Yields and Selectivity in this compound Synthesis
A wide range of catalysts have been explored to improve the efficiency of α-aminonitrile synthesis, particularly in the context of the Strecker reaction and its variants. Both metal-based and organocatalytic systems have proven effective.
Lewis acids such as palladium complexes and indium compounds have been shown to catalyze the three-component condensation of carbonyls, amines, and TMSCN, leading to good yields of α-aminonitriles at room temperature. organic-chemistry.org Organocatalysts, including L-proline and thiourea (B124793) derivatives, have also been successfully employed, offering a metal-free alternative. mdpi.com
The choice of cyanide source is also a critical parameter. While traditional sources like KCN are effective, the use of TMSCN is often preferred for its milder reaction conditions and higher solubility in organic solvents. mdpi.com
Recent advancements have also focused on developing environmentally benign procedures. For example, the use of water as a solvent and catalysts like β-cyclodextrin has been reported to afford α-aminonitriles in quantitative yields. organic-chemistry.org
Table 2: Catalytic Systems for α-Aminonitrile Synthesis
| Catalyst | Reactants | Cyanide Source | Solvent/Conditions | Key Advantages | Reference |
| Sulfated polyborate | Aldehydes/Ketones, Amines | TMSCN | Solvent-free, room temp. | High yields, reusable catalyst | mdpi.com |
| L-proline | Aldehydes, Amines | TMSCN | Acetonitrile, room temp. | Good to excellent yields, organocatalytic | mdpi.com |
| Palladium Lewis acid | Aldehydes/Ketones, Amines | TMSCN | Room temperature | Good yields | organic-chemistry.org |
| (Bromodimethyl)sulfonium bromide | Carbonyls, Amines | TMSCN | Room temperature | One-pot, efficient | organic-chemistry.org |
| β-Cyclodextrin | Imines | TMSCN | Water | Environmentally benign, quantitative yields | organic-chemistry.org |
| Polymer-supported RuCl3 | Aldehyde, Amine | TMSCN | Acetonitrile, continuous flow | High yields and purity | researchgate.net |
Solvent Effects and Reaction Media Influence on this compound Formation
In the context of Strecker-type reactions, which are commonly employed for the synthesis of α-aminonitriles, various solvents have been explored. researchgate.net For instance, the use of ionic liquids like N-Methyl imidazolium (B1220033) acetate (B1210297) has been shown to act as both a medium and a promoter for the three-component reaction of aldehydes, amines, and trimethylsilyl cyanide (TMSCN), leading to high to excellent yields at room temperature. researchgate.net Aqueous media have also been successfully utilized, with carboxylic acids catalyzing the Strecker-type reaction of aldehydes, amines, and tributyltin cyanide, affording α-aminonitriles in high yields. researchgate.net
The reaction to form 2-benzyl-2-aminomalononitrile, an analog of the target compound, was successfully carried out in tetrahydrofuran (B95107) (THF) using triethylamine (B128534) as a base. researchgate.net This reaction was also found to proceed in the presence of water. researchgate.net In another example, the synthesis of 2-pyridyl benzyl (B1604629) cyanide, a structural analog, utilized toluene (B28343) as the solvent with sodium amide as the base. google.com The choice of solvent can also be critical in preventing side reactions. For example, in efforts to develop a one-pot protocol for N-acylated α-aminonitriles, using THF at room temperature without a catalyst was explored, though it was noted that undesired competing reactions like cyanohydrin formation could occur. acs.org
The influence of different solvents on the yield of related aminonitrile syntheses is summarized in the table below. For the synthesis of 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, both methanol (B129727) and ethanol (B145695) have been used as solvents in a one-pot method. google.com Similarly, acetonitrile has been used as a solvent for the reaction of an imine with hydrogen cyanide, which is generated in a separate vessel and transferred via a carrier gas. rsc.org
Table 1: Influence of Solvent on the Yield of Aminonitrile Synthesis
| Reactants | Solvent | Catalyst/Base | Product | Yield (%) |
|---|---|---|---|---|
| Aldehydes, Amines, TMSCN | [HMIm]OAc | - | α-Aminonitriles | High to Excellent |
| Aldehydes, Amines, Tributyltin cyanide | Water | Carboxylic Acid | α-Aminonitriles | High |
| Aminomalononitrile (B1212270) p-toluenesulfonate, Benzyl bromide | THF | Triethylamine | 2-Benzyl-2-aminomalononitrile | Good |
| Phenylacetonitrile (B145931), 2-Chloropyridine (B119429) | Toluene | Sodium Amide | 2-Pyridyl benzyl cyanide | Not specified |
| Chlorobenzyl cyanide, 4-Chloro-2-nitrotoluene | Methanol | NaOH | 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | Not specified |
| Chlorobenzyl cyanide, 4-Chloro-2-nitrotoluene | Ethanol | NaOH | 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | Not specified |
Temperature and Pressure Profiling in this compound Synthesis
Temperature is a critical parameter in the synthesis of this compound and its analogs, significantly impacting reaction kinetics and product yield. The optimal temperature can vary widely depending on the specific reactants, solvent, and catalyst used.
For many Strecker-type syntheses of α-aminonitriles, the reactions proceed efficiently at room temperature. For example, the reaction of various aldehydes and amines with TMSCN in the presence of N-Methyl imidazolium acetate provides the corresponding α-aminonitriles in high yields at ambient temperature. researchgate.net Similarly, the synthesis of 2-benzyl-2-aminomalononitrile from aminomalononitrile p-toluenesulfonate and benzyl bromide in THF with triethylamine is also conducted at room temperature. researchgate.net
In some cases, elevated temperatures are employed to drive the reaction. The synthesis of 2-pyridyl benzyl cyanide from phenylacetonitrile and 2-chloropyridine is carried out at a controlled temperature of 16-30°C, with 20°C being preferred. google.com Following the initial reaction, the mixture is warmed to 50-60°C. google.com In another example, the preparation of aminoacetonitrile hydrochloride involves a reaction at 45-50°C for 1-2 hours, followed by cooling to below 5°C for filtration. google.com The synthesis of 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile involves an initial condensation reaction where the temperature is kept below 25°C, followed by a reduction step at a controlled temperature between 60-80°C. google.com
Conversely, some synthetic steps for related compounds require cooling to manage exothermic reactions or to favor the desired product formation. The preparation of aminoacetonitrile from ammonium (B1175870) chloride, formaldehyde, and sodium cyanide is conducted at a temperature below 0°C. google.com The synthesis of hydroxyimino-substituted aminoacetonitriles involves adding a solution of α-chloro oxime to a mixture of aminoacetonitrile while maintaining the temperature between -5°C and 25°C. google.com
While the effect of pressure is less commonly detailed in the synthesis of these specific aminonitriles, it is understood that for reactions involving gaseous reactants or byproducts, pressure can influence reaction rates and equilibria. However, for the liquid-phase syntheses typically employed for these compounds, temperature remains the more critical and frequently optimized parameter.
Table 2: Temperature Conditions in the Synthesis of Aminonitriles
| Reaction | Temperature (°C) | Duration |
|---|---|---|
| Strecker synthesis with [HMIm]OAc | Room Temperature | Short period |
| Synthesis of 2-Benzyl-2-aminomalononitrile | Room Temperature | 2 hours |
| Synthesis of 2-Pyridyl benzyl cyanide (initial) | 16-30 (20 preferred) | 1.5-4 hours |
| Synthesis of 2-Pyridyl benzyl cyanide (workup) | 50-60 | 1 hour |
| Preparation of Aminoacetonitrile hydrochloride | 45-50 | 1-2 hours |
| Condensation for 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | < 25 | 3 hours |
| Reduction for 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | 60-80 | Not specified |
| Preparation of Aminoacetonitrile | < 0 | 1-2 hours |
Chemical Reactivity and Transformational Pathways of 2 3 Chlorobenzyl Amino Acetonitrile
Reactivity of the Nitrile Functional Group in 2-[(3-Chlorobenzyl)amino]acetonitrile
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic. This characteristic facilitates a variety of nucleophilic addition reactions, leading to significant structural modifications.
Reduction Reactions of the Nitrile to Amine Derivatives
The nitrile group can be readily reduced to a primary amine, transforming this compound into N'-(3-chlorobenzyl)ethane-1,2-diamine. This conversion is a fundamental transformation in organic synthesis and can be achieved through several reliable methods.
One of the most effective methods involves the use of strong hydride reagents, such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. libretexts.org Subsequent aqueous workup protonates the resulting dianion to yield the primary amine. libretexts.org
Catalytic hydrogenation offers an alternative pathway. This method typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts for this transformation include palladium (Pd), platinum (Pt), and Raney nickel. This process also effectively reduces the C≡N triple bond to a -CH₂-NH₂ group.
Table 1: Representative Conditions for Nitrile Reduction
| Reagent/Catalyst | Solvent | Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 1) Addition at 0°C to RT 2) Aqueous workup | N'-(3-chlorobenzyl)ethane-1,2-diamine |
| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol (B145695) or Methanol (B129727) | Elevated pressure and temperature | N'-(3-chlorobenzyl)ethane-1,2-diamine |
| Hydrogen (H₂) / Raney Nickel | Methanol/Ammonia | High pressure and temperature | N'-(3-chlorobenzyl)ethane-1,2-diamine |
Intramolecular and Intermolecular Cyclization Reactions Involving the Nitrile Moiety
The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic nitrile, makes it a prime candidate for cyclization reactions to form nitrogen-containing heterocycles. nih.govuni-mainz.de
Intramolecular Cyclization: Under specific conditions, the secondary amine can act as an internal nucleophile, attacking the carbon atom of the nitrile group. This process, often promoted by acid or base catalysis, can lead to the formation of cyclic amidines or related heterocyclic structures. For instance, treatment with a strong acid could protonate the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating attack by the neighboring secondary amine, potentially leading to a five-membered imidazoline (B1206853) ring system after tautomerization.
Intermolecular Reactions: The nitrile group can also participate in intermolecular cycloaddition reactions. For example, in reactions with aminothiols like cysteine, α-aminonitriles can form thiazoline (B8809763) heterocycles, which can subsequently be hydrolyzed to dipeptides. nih.gov While not a direct cyclization of the starting molecule itself, this highlights the potential of the aminonitrile moiety to serve as a building block for more complex ring systems in the presence of suitable reaction partners. nih.govnih.gov Such reactions underscore the utility of α-aminonitriles as versatile precursors in the synthesis of diverse heterocyclic frameworks. nih.govresearchgate.net
Hydrolytic Transformations of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid, a transformation that proceeds through an amide intermediate. libretexts.orgjove.com This reaction can be performed under either acidic or basic conditions, typically requiring heat. byjus.com
Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) and heat, the nitrile is first protonated, which enhances the electrophilicity of the nitrile carbon for nucleophilic attack by water. libretexts.orglumenlearning.com The reaction proceeds to form an amide intermediate, which is then further hydrolyzed under the acidic conditions to yield 2-[(3-chlorobenzyl)amino]acetic acid and an ammonium (B1175870) salt. jove.combyjus.com
Base-Catalyzed Hydrolysis: When heated with a strong aqueous base (e.g., NaOH), the hydroxide (B78521) ion acts as the nucleophile, directly attacking the nitrile carbon. libretexts.orgyoutube.com This initially forms an imidic acid tautomer, which rearranges to the amide. libretexts.org Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt. youtube.com An acidic workup is then required to protonate the carboxylate and isolate the final product, 2-[(3-chlorobenzyl)amino]acetic acid. youtube.com
Table 2: Conditions for Nitrile Hydrolysis
| Condition | Reagents | Intermediate Product | Final Product |
| Acidic | H₂O, H₂SO₄ (aq), Heat | 2-[(3-chlorobenzyl)amino]acetamide | 2-[(3-chlorobenzyl)amino]acetic acid |
| Basic | 1) NaOH (aq), Heat 2) H₃O⁺ workup | 2-[(3-chlorobenzyl)amino]acetamide | 2-[(3-chlorobenzyl)amino]acetic acid |
Reactivity of the Secondary Amine Functionality in this compound
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile and a weak base, allowing it to react with a wide array of electrophiles. msu.edu
Nucleophilic Substitution Reactions Involving the Amine Group
The secondary amine readily participates in nucleophilic substitution reactions. msu.edu A common transformation is N-alkylation, where the amine reacts with alkyl halides. For example, reaction with methyl iodide would yield the tertiary amine, 2-[(3-chlorobenzyl)(methyl)amino]acetonitrile. However, such reactions can be difficult to control, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt. libretexts.orgchemistrystudent.com
N-acylation is another key reaction, providing a straightforward route to amides. bath.ac.uktandfonline.com The amine reacts readily with acylating agents like acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the HCl or acetic acid byproduct. researchgate.net This reaction is generally high-yielding and results in the formation of N-(3-chlorobenzyl)-N-(cyanomethyl)acetamide.
Table 3: Nucleophilic Substitution Reactions of the Secondary Amine
| Reaction Type | Electrophile | Reagent/Conditions | Product Class | Example Product |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Acetonitrile (B52724) | Tertiary Amine | 2-[(3-chlorobenzyl)(methyl)amino]acetonitrile |
| N-Acylation | Acyl Halide (e.g., Acetyl Chloride) | Base (e.g., Triethylamine), CH₂Cl₂ | Amide | N-(3-chlorobenzyl)-N-(cyanomethyl)acetamide |
Derivatization Strategies for Amine-Based Structural Modification
Beyond simple alkylation and acylation, the secondary amine serves as a handle for introducing a variety of functional groups, enabling extensive structural modification. These derivatization strategies are crucial for modulating the chemical and physical properties of the parent molecule.
Sulfonamide Formation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base (e.g., pyridine) yields stable sulfonamides. nih.gov This is a common method for protecting amines or introducing the sulfonyl moiety for biological or chemical purposes. nih.govresearchgate.net
Urea Formation: Isocyanates react smoothly with secondary amines to form substituted ureas. wikibooks.orgwikipedia.org For instance, treatment of this compound with phenyl isocyanate would produce 1-(3-chlorobenzyl)-1-(cyanomethyl)-3-phenylurea. This reaction is typically rapid and proceeds without the need for a catalyst. wikipedia.orgresearchgate.net
These derivatization reactions highlight the amine's role as a versatile nucleophilic center for forging new carbon-nitrogen and nitrogen-sulfur bonds.
Table 4: Derivatization Strategies for the Secondary Amine
| Derivative Class | Reagent | General Conditions | Example Product Structure |
| Sulfonamide | p-Toluenesulfonyl chloride | Pyridine or aq. NaOH | N-(3-chlorobenzyl)-N-(cyanomethyl)-4-methylbenzenesulfonamide |
| Urea | Phenyl isocyanate | Aprotic solvent (e.g., THF, CH₂Cl₂) | 1-(3-chlorobenzyl)-1-(cyanomethyl)-3-phenylurea |
Coordination Chemistry: this compound as a Ligand in Metal Complexation
This compound possesses two potential donor sites for metal coordination: the nitrogen atom of the amino group and the nitrogen atom of the nitrile group. This allows it to function as a potential bidentate ligand, forming chelate rings with metal ions. The coordination chemistry of α-aminonitriles has been a subject of interest, as these ligands can form stable complexes with various transition metals. uobaghdad.edu.iq
The nitrogen atom of the amino group, being sp³ hybridized with a lone pair of electrons, can readily donate electron density to a metal center. The nitrile group's nitrogen atom, with its sp hybridized lone pair, can also participate in coordination, although it is generally a weaker donor than the amino nitrogen. nih.gov The ability of this compound to act as a chelating ligand, likely through the formation of a five-membered ring involving both nitrogen atoms, would enhance the stability of the resulting metal complexes. Such N,N-bidentate ligands are common in coordination chemistry. rsc.orgrsc.org
The formation of metal complexes can significantly alter the chemical and physical properties of the organic ligand. For instance, coordination to a metal center can enhance the reactivity of the nitrile group towards nucleophilic attack. nih.gov The specific coordination mode and the resulting geometry of the complex will depend on the nature of the metal ion, its oxidation state, and the reaction conditions.
Table 1: Potential Coordination Modes of this compound with Metal Ions
| Metal Ion (Example) | Potential Coordination Mode | Expected Geometry (Examples) |
| Cu(II) | Bidentate (N,N') | Distorted tetrahedral or square planar |
| Ni(II) | Bidentate (N,N') | Square planar or octahedral (with other ligands) |
| Zn(II) | Bidentate (N,N') | Tetrahedral |
| Ag(I) | Monodentate (N-amino or N-nitrile) or Bidentate | Linear or T-shaped |
This table is illustrative and based on the general coordination behavior of similar N,N-donor ligands.
Reactivity and Functionalization of the 3-Chlorobenzyl Moiety
The 3-chlorobenzyl group is a key component of the molecule, and its reactivity is largely dictated by the aromatic chlorophenyl ring.
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of such reactions on the chlorophenyl ring of this compound is governed by the directing effects of the two substituents: the chlorine atom and the benzylaminoacetonitrile group.
The chlorine atom is an ortho-, para-directing deactivator. organicchemistrytutor.comlibretexts.org Its deactivating nature stems from its inductive electron-withdrawing effect, while the directing effect is due to the resonance donation of a lone pair of electrons to the aromatic ring. libretexts.org The -(CH₂)-NH-CH₂-CN substituent at the 1-position is more complex. The methylene (B1212753) group is weakly activating, but the amino and nitrile groups will have a more significant influence. The nitrile group is strongly electron-withdrawing, and this effect will be transmitted through the molecule, likely making the entire substituent a deactivating, meta-directing group with respect to the aromatic ring.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 2-[(2-Nitro-5-chlorobenzyl)amino]acetonitrile and 2-[(4-Nitro-3-chlorobenzyl)amino]acetonitrile |
| Halogenation | Br₂/FeBr₃ | 2-[(2-Bromo-5-chlorobenzyl)amino]acetonitrile and 2-[(4-Bromo-3-chlorobenzyl)amino]acetonitrile |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Reaction is unlikely to proceed due to the deactivating nature of the ring. |
The predicted products are based on established principles of electrophilic aromatic substitution and directing group effects.
Aryl halides, such as the chlorophenyl group in this compound, are generally unreactive towards nucleophilic aromatic substitution (SNA r). chemguide.co.uksavemyexams.com This is due to the strength of the carbon-halogen bond, which has partial double bond character due to resonance with the aromatic ring, and the repulsion between the electron-rich aromatic ring and an incoming nucleophile. quora.com
For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). wikipedia.orgpressbooks.publibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org
In the case of this compound, the chlorine atom is at the 3-position relative to the benzylaminoacetonitrile substituent. While the nitrile group is electron-withdrawing, its deactivating effect is not optimally positioned to significantly facilitate nucleophilic attack at the carbon bearing the chlorine. Therefore, substitution of the chlorine atom would require harsh reaction conditions, such as high temperatures and pressures, or the use of very strong nucleophiles. savemyexams.comlibretexts.org
Table 3: Potential Nucleophilic Aromatic Substitution Reactions and Conditions
| Nucleophile | Reagent(s) | Expected Product |
| Hydroxide | NaOH, high temperature, high pressure | 2-[(3-Hydroxybenzyl)amino]acetonitrile |
| Amide | NaNH₂, liquid NH₃ | 2-[(3-Aminobenzyl)amino]acetonitrile |
| Alkoxide | NaOR, high temperature | 2-[(3-Alkoxybenzyl)amino]acetonitrile |
These reactions are generally difficult to achieve and require forcing conditions due to the inherent unreactivity of the aryl chloride in this substitution pattern.
Mechanistic Investigations and Elucidation of Reaction Pathways for 2 3 Chlorobenzyl Amino Acetonitrile Transformations
Identification and Characterization of Reaction Intermediates
The identification and characterization of transient species, or reaction intermediates, are fundamental to elucidating any chemical mechanism. For transformations of 2-[(3-Chlorobenzyl)amino]acetonitrile, one could hypothesize the formation of various intermediates depending on the reaction conditions. For instance, in reactions involving the amine or nitrile functional groups, intermediates such as iminium ions, carbanions, or radical species might be formed. However, without specific studies, the existence and structure of these intermediates are purely speculative. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions or trapping experiments would be necessary to identify and characterize these fleeting species.
Transition State Analysis and Reaction Pathway Mapping (e.g., Concerted vs. Stepwise Mechanisms)
The mapping of reaction pathways, including the analysis of transition states, distinguishes between different possible mechanisms, such as concerted (single-step) or stepwise (multi-step) processes. Computational chemistry, employing methods like Density Functional Theory (DFT), is a powerful tool for modeling these pathways and calculating the energies of transition states. For this compound, such analyses could elucidate, for example, the mechanism of its formation via the Strecker synthesis or its subsequent derivatization. This level of detailed computational or experimental analysis for this compound has not been reported in the reviewed literature, leaving the specifics of its reaction coordinate diagrams uncharted.
Computational and Theoretical Studies on 2 3 Chlorobenzyl Amino Acetonitrile
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in space. For 2-[(3-Chlorobenzyl)amino]acetonitrile, a full geometry optimization would typically be performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p). This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
Table 1: Representative Theoretical Bond Lengths for Fragments within this compound
| Bond Type | Typical Calculated Bond Length (Å) |
|---|---|
| C-Cl (Aromatic) | 1.74 - 1.76 |
| C=C (Aromatic) | 1.39 - 1.41 |
| C-N (Amine) | 1.45 - 1.48 |
| C-C (Aliphatic) | 1.52 - 1.54 |
| C≡N (Nitrile) | 1.15 - 1.17 |
| C-H (Aromatic) | 1.08 - 1.10 |
| C-H (Aliphatic) | 1.09 - 1.11 |
| N-H (Amine) | 1.01 - 1.03 |
Note: These values are typical ranges found in computational studies of similar organic molecules and are for illustrative purposes only.
Beyond geometry, DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. This information is fundamental to understanding the molecule's reactivity and spectroscopic properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Chemical Implications
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability of the molecule. nih.govnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the benzylamino moiety, particularly the nitrogen atom and the aromatic ring, which are electron-rich. The LUMO is likely to be distributed over the chlorobenzyl group and the electron-withdrawing nitrile group. The precise energies and spatial distributions of these orbitals would be determined by DFT calculations. researchgate.netchemrxiv.org
Table 2: Illustrative HOMO-LUMO Energies and Gaps for Related Aromatic Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzylamine | ~ -8.5 to -9.0 | ~ -0.5 to -1.0 | ~ 7.5 to 8.5 |
| Chlorobenzene | ~ -9.0 to -9.5 | ~ -0.8 to -1.2 | ~ 8.0 to 8.5 |
| Acetonitrile (B52724) | ~ -12.0 to -12.5 | ~ 0.5 to 1.0 | ~ 12.5 to 13.5 |
| Substituted Benzylidenehydrazide | -0.26751 | -0.18094 | 0.08657 |
Note: The values for Benzylamine, Chlorobenzene, and Acetonitrile are approximate ranges from general computational chemistry data. The values for Substituted Benzylidenehydrazide are from a specific DFT study and are included for comparison of a more complex, related molecule. nih.gov
Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.govrsc.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. acs.org
In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the nitrile group and the chlorine atom, due to their high electronegativity. researchgate.net The nitrogen atom of the amino group would also exhibit a negative potential. Conversely, the hydrogen atom of the amino group and the hydrogen atoms of the aromatic ring would show positive electrostatic potential. acs.org Such a map provides a clear and intuitive guide to the molecule's reactive sites.
Theoretical Modeling of Reaction Mechanisms and Energetics for this compound Derivatives
Computational chemistry can also be employed to model the mechanisms of chemical reactions involving derivatives of this compound. By calculating the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, and to determine the activation energies and reaction enthalpies. mdpi.com This information is invaluable for understanding the feasibility and kinetics of a reaction.
For instance, theoretical modeling could be used to study the aminolysis or hydrolysis of the nitrile group, or substitution reactions on the aromatic ring. researchgate.netresearchgate.netaanda.org Such studies would involve locating the transition state structures for each step of the proposed mechanism and calculating the energy barriers. The insights gained from these models can guide the design of new synthetic routes and the development of novel compounds with desired properties.
Advanced Applications of this compound in Complex Organic Synthesis
The compound this compound is a versatile synthetic intermediate characterized by a secondary amine, a reactive nitrile group, and a substituted aromatic ring. These functional groups provide multiple reaction sites, making it a valuable precursor in the construction of complex organic molecules and diverse heterocyclic frameworks. Its utility spans from the synthesis of nitrogen-containing heterocycles to the development of advanced chemical libraries for drug discovery.
Advanced Characterization Methodologies for 2 3 Chlorobenzyl Amino Acetonitrile and Its Derivatives in Academic Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
For a complete structural elucidation of 2-[(3-Chlorobenzyl)amino]acetonitrile, a combination of advanced spectroscopic techniques would be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would be used to determine the number of different types of protons, their chemical environments, and their connectivity. Expected signals would correspond to the protons on the acetonitrile (B52724) methylene (B1212753) group, the benzyl (B1604629) methylene group, the aromatic ring, and the amine proton.
¹³C NMR spectroscopy would identify the number of chemically distinct carbon atoms in the molecule, including the acetonitrile carbon, the nitrile carbon, the benzyl methylene carbon, and the aromatic carbons.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning proton and carbon signals and confirming the connectivity of the molecular fragments.
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected absorptions would include:
A sharp, medium-intensity peak for the nitrile (C≡N) stretch.
Bands corresponding to the N-H stretching of the secondary amine.
Absorptions for the C-H stretches of the aromatic ring and the methylene groups.
Peaks in the fingerprint region characteristic of the chloro-substituted benzene (B151609) ring.
UV-Vis Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the aromatic chromophore. The analysis would determine the wavelength of maximum absorption (λmax).
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
To unequivocally determine the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise data on:
Bond lengths and angles within the molecule.
The conformation of the molecule, including the torsion angles.
The crystal packing and intermolecular interactions, such as hydrogen bonding, in the solid state.
A successful crystallographic analysis would result in a detailed crystallographic information file (CIF), containing all the atomic coordinates and cell parameters.
Chromatographic and Separation Science Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC: Since the nitrogen atom in this compound could potentially be a stereocenter if the molecule were to adopt a stable, non-planar conformation, or if derivatives were synthesized, chiral HPLC would be employed to separate enantiomers. This would involve the use of a chiral stationary phase (CSP) and optimization of the mobile phase to achieve baseline separation.
Reversed-Phase HPLC: This is a standard method for purity assessment. A C18 column would typically be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for:
Confirming the identity of the main peak in a chromatogram by its mass-to-charge ratio.
Identifying and tentatively characterizing any impurities present in the sample.
Providing a highly sensitive method for reaction monitoring, allowing for the detection of starting materials, intermediates, and the final product in a reaction mixture.
Without access to published research presenting this specific data for this compound, any attempt to write the requested article would lack the necessary factual basis and detail.
Q & A
Q. What are the standard synthetic protocols for preparing 2-[(3-Chlorobenzyl)amino]acetonitrile?
The compound can be synthesized via a nucleophilic substitution reaction between a secondary amine (e.g., 3-chlorobenzylamine) and chloroacetonitrile in the presence of triethylamine (TEA) as a base. The reaction typically proceeds under anhydrous conditions at room temperature or mild heating (40–60°C). Post-synthesis, the product is isolated via flash chromatography using hexane/ethyl acetate (95:5) as the eluent, yielding a hydrochloride salt. This method is analogous to the synthesis of structurally related compounds like [Benzyl-(3-chlorobenzyl)-amino]-acetonitrile hydrochloride, which achieved a 41% yield .
Q. How is purification of this compound achieved, and what analytical methods validate its purity?
Purification is typically performed using flash chromatography with hexane/ethyl acetate gradients (e.g., 95:5 to 2:1 ratios). Analytical validation includes:
- 1H/13C NMR spectroscopy to confirm chemical shifts (e.g., aromatic protons at δ 7.2–7.4 ppm and nitrile carbon at ~120 ppm) .
- High-Resolution Mass Spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 271.1002) .
- Melting point analysis (e.g., 120–124°C for hydrochloride salts) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Yield optimization requires systematic variation of parameters:
- Solvent selection : Polar aprotic solvents like acetonitrile or DMF may enhance reactivity compared to non-polar solvents.
- Stoichiometry : A 1.2:1 molar ratio of chloroacetonitrile to amine ensures complete conversion .
- Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis could reduce reaction time and improve efficiency.
- Temperature control : Elevated temperatures (60–80°C) may accelerate kinetics but must avoid decomposition of the nitrile group.
Q. What advanced techniques confirm the molecular structure and stereoelectronic properties of this compound?
Beyond NMR and HRMS:
- Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogs like methyl 2-[(tert-butoxycarbonyl)amino]acetonitrile (space group P2₁2₁2₁, Z = 4) .
- Density Functional Theory (DFT) calculations predict bond angles, charge distribution, and reactive sites.
- Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹) .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, NMR shifts)?
Contradictions may arise from impurities, polymorphic forms, or solvent effects. Mitigation strategies include:
- Repetition under controlled conditions (e.g., anhydrous synthesis to exclude hydrate formation).
- Alternative purification methods (e.g., recrystallization vs. chromatography).
- Cross-validation with isotopic labeling (e.g., 15N NMR for amine groups) .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of toxic nitrile vapors .
- Spill management : Neutralize with sodium hypochlorite (bleach) and absorb with inert materials .
Q. Which analytical methods assess the stability and degradation pathways of this compound under varying conditions?
- High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation products (e.g., column: C18, mobile phase: acetonitrile/water) .
- Accelerated stability studies (40°C/75% RH for 6 months) identify hydrolysis or oxidation products.
- Differential Scanning Calorimetry (DSC) evaluates thermal decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
